molecular formula C19H33O4- B14489688 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate CAS No. 64912-30-7

3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate

Cat. No.: B14489688
CAS No.: 64912-30-7
M. Wt: 325.5 g/mol
InChI Key: HDEFEZKLOFBMPL-UHFFFAOYSA-M
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Description

3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate is an organic compound characterized by its unique structure, which includes a carbonyl group, an ester linkage, and a long aliphatic chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of pentadec-4-enoic acid with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts, such as acidic or basic resins, can further enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, thioesters

Mechanism of Action

The mechanism of action of 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The double bond in the aliphatic chain can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Pentadec-4-enoic acid: Similar structure but lacks the ester group.

    Isopropyl pentadec-4-enoate: Similar ester but with a different alcohol component.

    Methyl pentadec-4-enoate: Similar ester but with a methyl group instead of isopropyl.

Uniqueness

3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate is unique due to its combination of a long aliphatic chain with a double bond and an ester linkage. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

CAS No.

64912-30-7

Molecular Formula

C19H33O4-

Molecular Weight

325.5 g/mol

IUPAC Name

3-propan-2-yloxycarbonylpentadec-4-enoate

InChI

InChI=1S/C19H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-17(15-18(20)21)19(22)23-16(2)3/h13-14,16-17H,4-12,15H2,1-3H3,(H,20,21)/p-1

InChI Key

HDEFEZKLOFBMPL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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